Cas no 863763-94-4 (4-(1,3-thiazol-4-ylmethoxy)benzoic acid)
4-(1,3-thiazol-4-ylmethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(1,3-thiazol-4-ylmethoxy)benzoic acid
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- Inchi: 1S/C11H9NO3S/c13-11(14)8-1-3-10(4-2-8)15-5-9-6-16-7-12-9/h1-4,6-7H,5H2,(H,13,14)
- InChI Key: NJQRRSFGXSZIJE-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)COC1C=CC(C(=O)O)=CC=1
4-(1,3-thiazol-4-ylmethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B704560-10mg |
4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |
863763-94-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B704560-50mg |
4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |
863763-94-4 | 50mg |
$ 160.00 | 2022-06-06 | ||
| TRC | B704560-100mg |
4-(1,3-Thiazol-4-ylmethoxy)benzoic Acid |
863763-94-4 | 100mg |
$ 250.00 | 2022-06-06 | ||
| Enamine | EN300-14329-50mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 50mg |
$135.0 | 2023-09-29 | |
| Enamine | EN300-14329-100mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 100mg |
$202.0 | 2023-09-29 | |
| Enamine | EN300-14329-250mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 250mg |
$289.0 | 2023-09-29 | |
| Enamine | EN300-14329-500mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 500mg |
$480.0 | 2023-09-29 | |
| Enamine | EN300-14329-1000mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 1000mg |
$614.0 | 2023-09-29 | |
| Enamine | EN300-14329-2500mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 2500mg |
$1202.0 | 2023-09-29 | |
| Enamine | EN300-14329-5000mg |
4-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
863763-94-4 | 95.0% | 5000mg |
$1779.0 | 2023-09-29 |
4-(1,3-thiazol-4-ylmethoxy)benzoic acid Suppliers
4-(1,3-thiazol-4-ylmethoxy)benzoic acid Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-(1,3-thiazol-4-ylmethoxy)benzoic acid
4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS No. 863763-94-4): A Comprehensive Overview
4-(1,3-Thiazol-4-ylmethoxy)benzoic acid (CAS No. 863763-94-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, including anti-inflammatory and anticancer treatments. This article provides a detailed overview of the chemical properties, synthesis methods, biological activities, and recent research advancements related to 4-(1,3-thiazol-4-ylmethoxy)benzoic acid.
Chemical Structure and Properties: The molecular formula of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is C12H10N2O3S, with a molecular weight of approximately 250.28 g/mol. The compound features a benzene ring substituted with a thiazole moiety through a methoxy linker. This structural arrangement imparts unique chemical and physical properties to the molecule, making it an interesting candidate for various chemical and biological studies.
Synthesis Methods: The synthesis of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid can be achieved through several routes. One common method involves the reaction of 4-hydroxybenzoic acid with 4-chloromethylthiazole in the presence of a base such as potassium carbonate. Another approach involves the coupling of 4-methoxybenzyl chloride with thiazole followed by hydrolysis to form the carboxylic acid. These synthetic strategies have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Biological Activities: Recent studies have highlighted the diverse biological activities of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid. One notable application is its potential as an anti-inflammatory agent. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases. Additionally, preliminary studies have indicated that 4-(1,3-thiazol-4-ylmethoxy)benzoic acid exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.
Mechanism of Action: The biological activities of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid are attributed to its ability to modulate various signaling pathways. For instance, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses. Furthermore, the compound can interact with specific receptors or enzymes involved in cell survival and proliferation pathways, leading to its therapeutic effects.
Clinical Applications: While 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is still in the early stages of clinical development, its promising preclinical results have sparked interest among researchers and pharmaceutical companies. Ongoing clinical trials are evaluating its safety and efficacy in treating conditions such as rheumatoid arthritis and certain types of cancer. These trials aim to provide more comprehensive data on the compound's therapeutic potential and guide its future development.
Toxicity and Safety: Understanding the toxicity profile of 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is crucial for its safe use in medical applications. Preclinical studies have indicated that the compound exhibits low toxicity at therapeutic doses. However, further investigations are necessary to fully assess its long-term safety and potential side effects.
FUTURE DIRECTIONS: The ongoing research on 4-(1,3-thiazol-4-ylmethoxy)benzoic acid is focused on optimizing its pharmacological properties and exploring new therapeutic applications. Advances in drug delivery systems may enhance its bioavailability and efficacy. Additionally, combination therapies involving this compound with other drugs are being investigated to improve treatment outcomes for various diseases.
In conclusion, 4-(1,3-thiazol-4-ylmethoxy)benzoic acid (CAS No. 863763-94-4) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, it is likely that this compound will play an increasingly important role in advancing therapeutic options for patients.
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